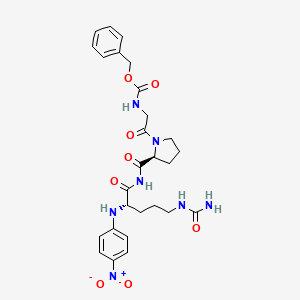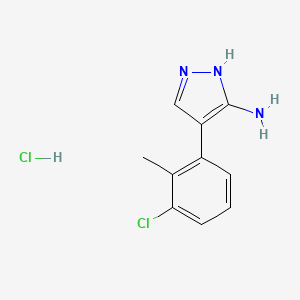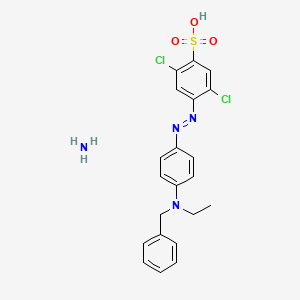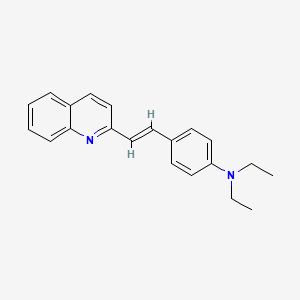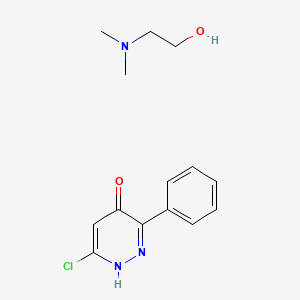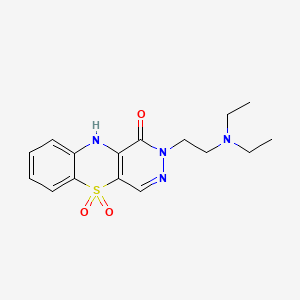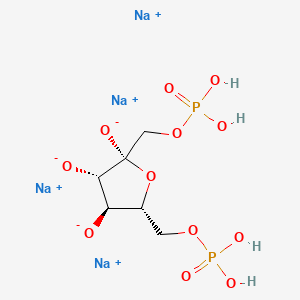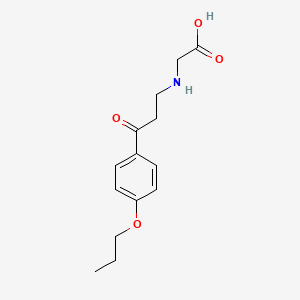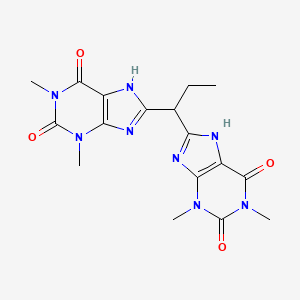
8,8'-Ethylmethyleneditheophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8’-Ethylmethyleneditheophylline is a derivative of theophylline, a well-known methylxanthine drug used primarily for its bronchodilator effects. This compound is characterized by the presence of an ethylmethylenedi bridge connecting two theophylline molecules. Theophylline itself is a naturally occurring compound found in tea leaves and cocoa beans, and it has been widely studied for its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Ethylmethyleneditheophylline typically involves the reaction of theophylline with ethylmethylenedi bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms of the theophylline molecules attack the carbon atoms of the ethylmethylenedi bromide, forming the desired product.
Industrial Production Methods
Industrial production of 8,8’-Ethylmethyleneditheophylline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
8,8’-Ethylmethyleneditheophylline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethylmethylenedi bromide in DMF or DMSO.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted theophylline derivatives.
Aplicaciones Científicas De Investigación
8,8’-Ethylmethyleneditheophylline has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of theophylline derivatives.
Biology: Investigated for its potential effects on cellular signaling pathways.
Medicine: Explored for its bronchodilator properties and potential use in treating respiratory conditions.
Industry: Used in the synthesis of other pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of 8,8’-Ethylmethyleneditheophylline is similar to that of theophylline. It acts by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic AMP levels in cells. This results in the relaxation of smooth muscle tissues, particularly in the bronchi, leading to bronchodilation. Additionally, it has anti-inflammatory effects by inhibiting the release of inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: The parent compound, widely used as a bronchodilator.
Caffeine: Another methylxanthine with similar pharmacological effects.
Aminophylline: A complex of theophylline and ethylenediamine, used for its bronchodilator properties.
Uniqueness
8,8’-Ethylmethyleneditheophylline is unique due to the presence of the ethylmethylenedi bridge, which may confer different pharmacokinetic and pharmacodynamic properties compared to theophylline and its other derivatives. This structural modification can potentially enhance its efficacy and reduce side effects.
Propiedades
Número CAS |
73908-74-4 |
|---|---|
Fórmula molecular |
C17H20N8O4 |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
8-[1-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H20N8O4/c1-6-7(10-18-8-12(20-10)22(2)16(28)24(4)14(8)26)11-19-9-13(21-11)23(3)17(29)25(5)15(9)27/h7H,6H2,1-5H3,(H,18,20)(H,19,21) |
Clave InChI |
GQNCSFVBQPCHQA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=NC2=C(N1)C(=O)N(C(=O)N2C)C)C3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



